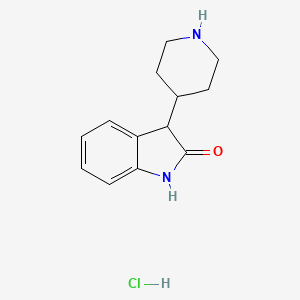

3-(Piperidin-4-yl)indolin-2-one hydrochloride

Overview

Description

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.

Mechanism of Action

Mode of Action

It’s worth noting that the compound belongs to the indole derivatives family, which are known for their diverse biological activities .

Biochemical Pathways

Indole derivatives have been reported to exhibit anti-HIV activity , suggesting that they may interact with pathways related to viral replication or immune response.

Result of Action

Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

3-(Piperidin-4-yl)indolin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation. These effects are mediated through its interactions with various signaling molecules and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in research and therapy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s overall efficacy and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)indolin-2-one hydrochloride typically involves the reaction of indole derivatives with piperidine. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole derivative, followed by elimination of the tosyl masking group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)indolin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Piperidin-4-yl)indolin-2-one hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(Piperidin-4-yl)indolin-2-one: A similar compound without the hydrochloride group.

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: Another related compound with a different substitution pattern.

Uniqueness: 3-(Piperidin-4-yl)indolin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterpart .

Biological Activity

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₃H₁₇ClN₂O and a molecular weight of approximately 252.74 g/mol, this compound features an indolin-2-one core substituted with a piperidine ring. Its unique structure suggests various interactions with biological targets, leading to diverse pharmacological effects.

The specific mechanism of action for this compound remains largely unexplored, but preliminary studies indicate several potential pathways:

- Enzyme Modulation : The compound has been identified as an inhibitor of various enzymes, including kinases and phosphodiesterases, which are critical in cellular signaling and disease pathology.

- Neuroprotection : Research suggests that it may provide neuroprotective effects, possibly by modulating neuroinflammatory processes.

- Blood-Brain Barrier Permeability : Evidence indicates that the compound may have the ability to cross the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. Notably:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties .

- Biofilm Inhibition : These compounds also demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .

Enzyme Inhibition

The compound has shown promise as an inhibitor of important enzymes involved in cellular processes:

| Enzyme Target | IC50 Range (μM) |

|---|---|

| DNA Gyrase | 12.27 – 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 – 2.67 |

These findings suggest that this compound and its derivatives could be valuable in developing new therapeutic agents targeting these enzymes .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Neuroprotective Effects : A study indicated that the compound might protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

- Anticancer Activity : Research involving molecular docking simulations suggested that derivatives of this compound could interact with various cancer-related targets, indicating potential anticancer properties.

- Pain Management : Investigations into its analgesic properties revealed that it may act on nociceptin/orphanin FQ receptors, which are implicated in pain modulation, suggesting a role in chronic pain management .

Structural Comparisons

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Spiro[indoline-3,4'-piperidin]-2-one hydrochloride | 1.00 | Contains a spirocyclic structure; unique activity |

| 6-Amino-3,3-dimethylindolin-2-one | 0.93 | Additional amino groups affecting solubility |

| Spiro[cyclopropane-1,3'-indolin]-2'-one | 0.95 | Different ring system leading to varied profiles |

| 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 0.77 | Diazabicyclic elements; unique interactions |

| 1-(2-Amino-6-methylphenyl)piperidin-2-one | 0.73 | Presence of an amino group enhancing target interaction |

This table illustrates the diversity among similar compounds and their potential implications for biological activity and therapeutic applications.

Properties

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,9,12,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABHZRRJGJLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625287 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-85-4 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.